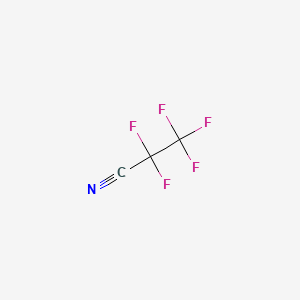

Pentafluoropropionitrile

CAS No.: 422-04-8

Cat. No.: VC3830532

Molecular Formula: C3F5N

Molecular Weight: 145.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 422-04-8 |

|---|---|

| Molecular Formula | C3F5N |

| Molecular Weight | 145.03 g/mol |

| IUPAC Name | 2,2,3,3,3-pentafluoropropanenitrile |

| Standard InChI | InChI=1S/C3F5N/c4-2(5,1-9)3(6,7)8 |

| Standard InChI Key | MTLOQUGSPBVZEO-UHFFFAOYSA-N |

| SMILES | C(#N)C(C(F)(F)F)(F)F |

| Canonical SMILES | C(#N)C(C(F)(F)F)(F)F |

Introduction

Chemical and Physical Properties

Structural Characteristics

Pentafluoropropionitrile features a trifluoromethyl () group bonded to a cyanide () moiety, with two additional fluorine atoms on the adjacent carbon. This structure, , confers exceptional electron-withdrawing properties, enhancing its stability against hydrolysis and oxidation . The compound’s dipole moment, calculated at , arises from the electronegativity disparity between fluorine and the nitrile group .

Physicochemical Data

Key physical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 145.03 g/mol | |

| Boiling Point | ||

| Density | ||

| Vapor Pressure | at | |

| Flash Point | Not applicable (non-flammable) |

The low boiling point and high vapor pressure necessitate storage under pressurized conditions to prevent rapid evaporation .

Synthesis Methods

Gas-Phase Dehydration of Pentafluoropropionamide

The most documented synthesis involves the gas-phase dehydration of pentafluoropropionamide () over aluminum oxide () at . This method achieves a yield of with a purity of (GC analysis) . The reaction proceeds via:

Optimized conditions include a contact time of and a reaction pressure of .

Alternative Routes

Less common methods include:

-

Fluorination of propionitrile using elemental fluorine, though this approach risks over-fluorination .

-

Cyclotrimerization of fluorinated nitriles, which produces 1,3,5-triazines as byproducts .

Industrial and Research Applications

Electrochemical Cells

Pentafluoropropionitrile serves as an electrolyte in alkali metal batteries due to its high dielectric constant () and stability at elevated temperatures . Its non-aqueous nature prevents side reactions with lithium or sodium anodes, enhancing cycle life .

Organic Synthesis

The compound acts as a solvent and reactant in:

-

Nitrile synthesis: Facilitates nucleophilic substitution reactions with alkyl halides .

-

Amine formation: Reacts with diphenyl ethers to yield aryl amines under mild conditions .

Comparison with Related Fluorinated Nitriles

| Compound | Molecular Formula | Boiling Point () | Key Differences |

|---|---|---|---|

| Trifluoroacetonitrile | Smaller chain; lower thermal stability | ||

| Heptafluoroisobutyronitrile | Branched structure; higher steric hindrance | ||

| Perfluorononanenitrile | Extended carbon chain; used in lubricants |

Pentafluoropropionitrile’s balance of volatility and reactivity makes it preferable for applications requiring moderate temperatures .

Regulatory and Environmental Considerations

Disposal Guidelines

Waste must be incinerated in EPA-approved facilities to prevent hydrogen fluoride () emissions . Neutralization with calcium hydroxide () is recommended for small quantities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume